molecular formula C12H12ClN3 B1455438 N-Benzyl-6-chloro-N-methyl-4-pyrimidinamine CAS No. 1220029-16-2

N-Benzyl-6-chloro-N-methyl-4-pyrimidinamine

Cat. No. B1455438
M. Wt: 233.69 g/mol
InChI Key: ZLYMYVJFFLAFER-UHFFFAOYSA-N
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Description

N-Benzyl-6-chloro-N-methyl-4-pyrimidinamine is a synthetic compound that has been studied for its potential therapeutic applications. It has been found to have a range of biochemical and physiological effects that could be beneficial in the treatment of certain diseases.

Scientific Research Applications

Electrophoretic Separation and Quality Control

Nonaqueous capillary electrophoresis has been applied for the separation and analysis of imatinib mesylate and related substances, including compounds structurally related to N-Benzyl-6-chloro-N-methyl-4-pyrimidinamine. This method is highlighted for its simplicity, effectiveness, and affordability in quality control applications (Lei Ye et al., 2012).

Synthetic Chemistry and Supramolecular Assembly

Research into the synthesis of polycyclic pyrimidoazepine derivatives, which can be promoted by microwave heating in solvent-free systems, has provided insights into the formation of compounds related to N-Benzyl-6-chloro-N-methyl-4-pyrimidinamine. These findings contribute to the understanding of molecular structures and supramolecular assembly (Lina M Acosta Quintero et al., 2016).

Docking Studies and Synthesis

A simple method was developed for synthesizing derivatives of N-Benzyl-6-chloro-N-methyl-4-pyrimidinamine, showing potential for docking studies. This approach underscores the importance of such compounds in exploring biological interactions (Ravi Kumar Bommeraa et al., 2019).

Corrosion Inhibition

The compound and its derivatives have been studied for their role as corrosion inhibitors for mild steel in acidic solutions. This research demonstrates the potential of these compounds in industrial applications, particularly in protecting metals from corrosion (B. Hou et al., 2019).

Modification for Biological Activity

The modification of N-Benzyl-6-chloro-N-methyl-4-pyrimidinamine derivatives has been investigated for enhancing biological activity, including their potential use in treating symptoms of ataxia through KCa2 channel modulation. This research indicates the therapeutic potential of these compounds (N. El-Sayed et al., 2021).

Insecticidal and Acaricidal Evaluation

The synthesis and evaluation of novel pyrimidinamine derivatives for their insecticidal and acaricidal activities highlight the potential agricultural applications of these compounds, providing a basis for developing new pesticides (Ning Zhang et al., 2019).

properties

IUPAC Name

N-benzyl-6-chloro-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-16(8-10-5-3-2-4-6-10)12-7-11(13)14-9-15-12/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYMYVJFFLAFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-6-chloro-N-methyl-4-pyrimidinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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